benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a bromopyridine moiety, and a cyclopropyl ring. It is a white crystalline powder with a molecular formula of C13H11BrN2O2 and a molecular weight of 306.14 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-bromopyridin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The cyclopropyl ring and bromopyridine moiety play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(5-bromopyridin-2-yl)carbamate
- Benzyl N-(2-bromopyridin-3-yl)carbamate
- Benzyl 5-bromopyridin-3-ylcarbamate
Uniqueness
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature enhances the compound’s reactivity and binding affinity compared to similar compounds lacking the cyclopropyl ring .
Properties
Molecular Formula |
C16H15BrN2O2 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-6-7-14(18-10-13)16(8-9-16)19-15(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
ZOBJTMUOPYXRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.